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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and properties of 2-
Methoxy-5-methylbenzonitrile, a valuable building block in organic synthesis, particularly
relevant to drug discovery and development. While this compound is a key intermediate,
detailed mechanistic studies of its subsequent reactions are not extensively reported in publicly
available literature. Therefore, these notes will focus on its preparation and characterization.

Physicochemical and Spectroscopic Data

2-Methoxy-5-methylbenzonitrile is a substituted aromatic compound. Its key physical and
spectroscopic properties, based on available data for the compound and its close structural
analogs, are summarized below.
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Property Value Reference
Molecular Formula CoHaNO -
Molecular Weight 147.17 g/mol -
CAS Number 53078-70-9 -
) ) Inferred from related
Appearance Expected to be a solid or oil
compounds
Boiling Point Not widely reported -
Melting Point Not widely reported -
Soluble in common organic
- Inferred from related
Solubility solvents (e.g., DMSO, DMF,

Chloroform)

compounds

H NMR (CDCls, 400 MHz)

Predicted:

Based on spectroscopic data

of similar compounds[1]

8 7.3-7.5 (m, 2H, Ar-H)

5 6.8-7.0 (m, 1H, Ar-H)

5 3.8-3.9 (s, 3H, -OCHs)

8 2.3-2.4 (s, 3H, -CHs)

13C NMR (CDCls, 100 MHz)

Predicted:

Based on spectroscopic data

of similar compounds[1]

8 160-162 (C-OCHs)

& 133-135 (Ar-C)

& 132-134 (Ar-C)

& 118-120 (C=N)

5 115-117 (Ar-C)

& 100-102 (Ar-C)

8 55-57 (-OCHs)
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8 20-22 (-CHs)

) Based on functional group
IR (KBr, cm~1) Predicted: )
frequencies[2]

~2220-2240 (C=N stretch)

~1250 (C-O stretch)

~2950 (C-H stretch, aromatic
and aliphatic)

[M]* calculated for CoHsNO:

Mass Spectrometry (m/z
P y (miz) 147.0684

Synthesis of 2-Methoxy-5-methylbenzonitrile

The most prominent and industrially scalable method for the synthesis of 2-Methoxy-5-
methylbenzonitrile is the Sandmeyer reaction. This reaction involves the conversion of the
amino group of an aniline derivative into a nitrile group via a diazonium salt intermediate.

Reaction Scheme:
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Synthesis of 2-Methoxy-5-methylbenzonitrile

2-Methoxy-5-methylaniline

1. NaNO2, HCI
-5 °C (Diazotization)

2-Methoxy-5-methyldiazonium salt

2. CuCN, KCN
eat (Sandmeyer Reaction)

2-Methoxy-5-methylbenzonitrile

Click to download full resolution via product page

Caption: Synthesis of 2-Methoxy-5-methylbenzonitrile via Sandmeyer reaction.

Reaction Mechanism: Sandmeyer Cyanation

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr)
mechanism.[3]

» Diazotization: The primary aromatic amine, 2-Methoxy-5-methylaniline, is treated with nitrous
acid (generated in situ from sodium nitrite and a strong acid like HCI) at low temperatures (0-
5 °C) to form a diazonium salt.

o Single Electron Transfer (SET): The copper(l) cyanide catalyst donates a single electron to
the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas
(N2), a very stable leaving group.

» Radical Combination: The aryl radical then reacts with the cyanide anion, which is
coordinated to the copper(ll) species, to form the final product, 2-Methoxy-5-
methylbenzonitrile, and regenerate the copper(l) catalyst.
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Sandmeyer Reaction Mechanism

Cu(I)(CN)z

+ Cu(l)CN + Cu(ll)(CN)2

Aryl Diazonium Salt - N2 ) Aryl Radical - Cu(hDCN ‘(2-Methoxy-5-methy|benzonitriIe
(Ar-N2*) (Are) 'K (Ar-CN)

Click to download full resolution via product page
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of 2-Methoxy-5-
methylbenzonitrile

This protocol is a representative procedure based on established methods for the Sandmeyer
reaction.[3][4] Researchers should optimize conditions for their specific laboratory setup.

Materials:

e 2-Methoxy-5-methylaniline

e Sodium nitrite (NaNO2)

o Concentrated Hydrochloric Acid (HCI)

o Copper(l) cyanide (CuCN)

e Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
» Deionized water

e |ce

» Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1350759?utm_src=pdf-body-img
https://www.benchchem.com/product/b1350759?utm_src=pdf-body
https://www.benchchem.com/product/b1350759?utm_src=pdf-body
https://patents.google.com/patent/US4166069A/en
https://www.benchchem.com/pdf/Technical_Guide_2_Amino_4_methoxy_5_nitrobenzonitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Anhydrous sodium sulfate or magnesium sulfate

o Standard laboratory glassware and safety equipment (fume hood, personal protective
equipment)

Procedure:
Step 1: Diazotization of 2-Methoxy-5-methylaniline

 In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping
funnel, dissolve 2-Methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCI and
water, cooled to 0-5 °C in an ice-salt bath.

e Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining

the internal temperature below 5 °C.

« Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.
Step 2: Sandmeyer Cyanation

 In a separate flask, prepare a solution of CUCN (1.2 eq) and KCN (1.3 eq) in water. Handle
KCN with extreme caution in a well-ventilated fume hood.

o Gently heat the cyanide solution to around 60-70 °C.

» Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide
solution. Vigorous evolution of nitrogen gas will be observed.

» After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2
hours, or until the evolution of gas ceases.

Step 3: Work-up and Purification

e Cool the reaction mixture to room temperature and extract the product with an organic
solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic layers and wash with water, followed by a saturated brine solution.
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» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

 Purify the crude 2-Methoxy-5-methylbenzonitrile by vacuum distillation or column
chromatography on silica gel.

Applications in Drug Development

Substituted benzonitriles are important pharmacophores and intermediates in the synthesis of
a wide range of biologically active molecules.[5][6] The nitrile group can act as a bioisostere for
other functional groups and can participate in hydrogen bonding interactions with biological
targets. The methoxy and methyl substituents on the aromatic ring of 2-Methoxy-5-
methylbenzonitrile influence its electronic properties and lipophilicity, which can be fine-tuned
for optimal drug-like characteristics.

While specific examples of drugs directly synthesized from 2-Methoxy-5-methylbenzonitrile
are not readily available in the surveyed literature, its structural motifs are present in various
pharmaceutical compounds. The general workflow for utilizing such an intermediate in a drug
discovery program is outlined below.
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Drug Discovery Workflow
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Caption: General workflow for the use of an intermediate in drug discovery.

Further derivatization of 2-Methoxy-5-methylbenzonitrile could involve reactions such as:

¢ Reduction of the nitrile group to a primary amine, which can then be used in the formation of
amides, sulfonamides, or other nitrogen-containing heterocycles.

o Electrophilic aromatic substitution, where the electron-donating methoxy and methyl groups
will direct incoming electrophiles to the ortho and para positions.

e Nucleophilic attack on the nitrile carbon, although this is generally less facile for aryl nitriles
unless activated by strong electron-withdrawing groups.
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These potential transformations make 2-Methoxy-5-methylbenzonitrile a versatile starting
material for the synthesis of diverse compound libraries for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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